molecular formula C15H12BrN5O2 B4381727 N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4381727
M. Wt: 374.19 g/mol
InChI Key: MUMDFEYLBGHVTK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromine atom, an acetylamino group, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine atom and the acetylamino group. The final step involves the formation of the carboxamide group.

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The acetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the bromine atom but has similar core structure and functional groups.

    6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the acetylamino group but has similar core structure and bromine atom.

    N-[4-(acetylamino)phenyl]-pyrazolo[1,5-a]pyrimidine: Lacks the carboxamide group but has similar core structure and functional groups.

Uniqueness

N-[4-(acetylamino)phenyl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the combination of its bromine atom, acetylamino group, and carboxamide group

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c1-9(22)18-11-2-4-12(5-3-11)19-15(23)13-6-14-17-7-10(16)8-21(14)20-13/h2-8H,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMDFEYLBGHVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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